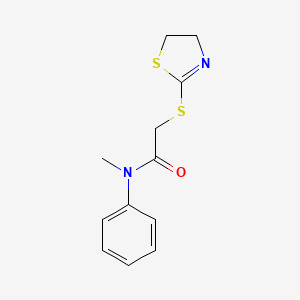

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazoles can be synthesized by the reaction of alpha-halo ketones with thioamides . For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, which include “2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Properties

Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.

Anti-inflammatory Activity

These compounds have also been found to exhibit anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial and Antifungal Properties

Thiazole derivatives have been shown to have antimicrobial and antifungal properties . This suggests they could be used in the development of new drugs to treat bacterial and fungal infections.

Antiviral Activity

Research has indicated that thiazole compounds can exhibit antiviral activity . This could potentially make them useful in the treatment of viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activity . This suggests they could be used in the development of new cancer treatments.

Neuroprotective Properties

Thiazole compounds have been reported to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Diuretic Activity

Finally, thiazole derivatives have been found to exhibit diuretic activity . This suggests they could potentially be used in the treatment of conditions like hypertension and heart failure, where reducing fluid in the body can be beneficial.

Mecanismo De Acción

Target of Action

The primary target of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is the p53 protein , a tumor suppressor that plays a crucial role in preventing cancer formation . The compound reportedly has p53-mutant-specific activity .

Mode of Action

The compound interacts with its target, the p53 protein, by reactivating apoptosis, a process of programmed cell death that is often impaired in cancer cells . This interaction results in slower growth and repression of tumor formation .

Biochemical Pathways

The compound affects the p53 pathway, which is involved in cell cycle regulation, DNA repair, and apoptosis . By reactivating apoptosis, the compound can potentially halt the proliferation of cancer cells and promote their destruction .

Result of Action

The result of the compound’s action is the slowed growth of cancer cells and the repression of tumor formation . This is achieved through the reactivation of apoptosis in cells with mutated p53, leading to the potential destruction of these cancerous cells .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-14(10-5-3-2-4-6-10)11(15)9-17-12-13-7-8-16-12/h2-6H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJCTAIHHZHORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methyl-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)

![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)

![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)

![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)